molecular formula C10H15BrClN B3165838 N-(3-Bromobenzyl)-1-propanamine hydrochloride CAS No. 90389-54-1

N-(3-Bromobenzyl)-1-propanamine hydrochloride

Cat. No.: B3165838
CAS No.: 90389-54-1
M. Wt: 264.59 g/mol
InChI Key: MSORRRNVDMMWKR-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a propanamine chain linked to a 3-bromobenzyl group. This compound is designed for research and development applications only and is strictly not intended for human or veterinary use. As a versatile building block in organic synthesis, the bromine atom on the aromatic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The hydrochloride salt form enhances the compound's stability and solubility for research purposes. While specific biological data for this compound is limited, structurally related bromobenzylamine and chlorobenzylamine derivatives are investigated in scientific research for their potential as intermediates in medicinal chemistry. These analogs are explored for various applications, including neurological disorders and antimicrobial properties, highlighting the value of this chemical scaffold . Researchers value this compound for its potential in exploring structure-activity relationships and in the synthesis of novel compounds for biological testing .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSORRRNVDMMWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Bromobenzyl 1 Propanamine Hydrochloride

Development of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is crucial for the production of N-(3-Bromobenzyl)-1-propanamine hydrochloride. These pathways are designed to maximize yield and purity while minimizing reaction steps and byproducts.

Reductive amination is a widely employed and highly efficient method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine in the presence of a suitable reducing agent. wikipedia.orglibretexts.org For the synthesis of N-(3-Bromobenzyl)-1-propanamine, this one-pot reaction offers advantages by avoiding the isolation of the unstable imine intermediate and often results in high yields with good selectivity. wikipedia.org

The primary pathway involves the reaction of 3-bromobenzaldehyde (B42254) with 1-propanamine. The reaction proceeds through two main steps:

Imine Formation: The nucleophilic 1-propanamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form the corresponding N-(3-bromobenzyl)-1-propanimine. wikipedia.org This equilibrium is typically driven towards the imine by removing the water formed.

Reduction: The imine intermediate is then reduced in situ to the secondary amine, N-(3-Bromobenzyl)-1-propanamine. wikipedia.org

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the starting aldehyde, which helps to prevent the reduction of the aldehyde to an alcohol byproduct. masterorganicchemistry.com The final step involves treating the resulting secondary amine with hydrochloric acid to precipitate the stable hydrochloride salt.

Direct N-alkylation of a primary amine with a halide is a classical approach for synthesizing secondary amines. In this case, 1-propanamine is reacted with a 3-bromobenzyl halide, typically 3-bromobenzyl bromide, via a nucleophilic substitution (SN2) reaction.

A significant challenge in this methodology is controlling the selectivity of the reaction. masterorganicchemistry.com The primary amine (1-propanamine) is nucleophilic, but the desired secondary amine product, N-(3-Bromobenzyl)-1-propanamine, is also nucleophilic and can react further with the alkyl halide to produce an undesired tertiary amine, N,N-bis(3-bromobenzyl)-1-propanamine. This overalkylation can significantly reduce the yield of the target compound. google.com

To achieve selective mono-N-alkylation, several strategies have been developed:

Use of Excess Amine: Employing a large excess of the primary amine can statistically favor the reaction with the alkyl halide over the secondary amine product. However, this approach can be inefficient in terms of atom economy and requires separation of the product from the excess starting amine.

Controlled Reaction Conditions: A competitive deprotonation/protonation strategy can be employed. Under specific conditions, the reactant primary amine is selectively deprotonated to react, while the newly formed secondary amine product remains protonated and thus non-nucleophilic, preventing further alkylation. rsc.orgresearchgate.net

Specialized Base Systems: The use of specific bases, such as cesium hydroxide (B78521) (CsOH), in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation. google.com The cesium base appears to reverse the selectivity, favoring the formation of the secondary amine over the tertiary amine. google.com

The table below summarizes findings on optimizing the selective mono-alkylation of primary amines using a cesium base.

EntryAmineAlkyl HalideBase (equiv.)SolventTime (h)Yield of Secondary Amine (%)
1Benzylamine (B48309)Benzyl (B1604629) BromideCsOH (1.2)DMSO195
2BenzylamineBenzyl BromideCsOH (1.2)DMF191
3n-ButylamineBenzyl BromideCsOH (1.2)DMSO194
4n-Butylaminen-Butyl BromideCsOH (1.2)DMSO190

Data adapted from studies on selective N-alkylation. google.com

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for coupling aryl halides with amines. researchgate.netnih.gov This strategy could be adapted for the synthesis of N-(3-Bromobenzyl)-1-propanamine.

A potential pathway could involve the palladium-catalyzed coupling of 1-propanamine with 3-bromobenzyl bromide. This reaction would typically employ a palladium precatalyst and a specialized phosphine (B1218219) ligand. Highly active and air-stable palladium precatalysts have been developed that facilitate the coupling of a wide range of amines and aryl halides, tolerating various functional groups. nih.gov

The general catalytic cycle involves:

Oxidative addition of the aryl bromide to the Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst.

This method offers a powerful alternative to traditional methods, potentially providing high yields under milder conditions and with broad substrate scope. mit.edu

While this compound itself is achiral, the synthetic methodologies described can be adapted to produce chiral analogues with high stereoselectivity. Such analogues are of interest in medicinal chemistry where stereochemistry often dictates biological activity.

Stereoselectivity can be introduced by:

Using Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, in the reductive amination pathway, using a chiral aldehyde or a chiral amine (e.g., (R)- or (S)-1-aminobutane instead of 1-propanamine) would lead to a diastereomeric or enantiomeric product. Similarly, in the alkylation route, a chiral amine could be used.

Asymmetric Catalysis: In palladium-catalyzed reactions, chiral ligands can be used to induce enantioselectivity. This approach is widely used in asymmetric synthesis to create specific stereoisomers.

Diastereoselective Reactions: When a chiral center is already present in one of the reactants, the formation of a new stereocenter can be influenced by the existing one. For example, the addition of an organometallic reagent to an imine derived from a chiral aldehyde can proceed with high diastereoselectivity, which can be controlled by the choice of reagents and Lewis acids. researchgate.net

The synthesis of stereochemically defined compounds often requires careful optimization of reaction conditions to achieve high enantiomeric or diastereomeric excess. nih.gov

Optimization of Reaction Conditions and Process Efficiency

To transition a synthetic route from laboratory scale to industrial production, optimization of reaction conditions is paramount. This involves maximizing yield and purity while ensuring the process is cost-effective, safe, and environmentally sustainable.

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. researchgate.net

In Reductive Amination: Solvents play a critical role in reductive amination by influencing the equilibrium of imine formation and the activity of the reducing agent. researchgate.net

Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently reported as effective solvents for reductive aminations, particularly when using sodium triacetoxyborohydride. acsgcipr.orgresearchgate.net

Alcohols: Methanol (B129727) has been identified as an excellent solvent for reductive amination, attributed to its ability to facilitate both imine formation and hydrogenation. researchgate.net However, caution is needed when using alcohols with metal catalysts and H₂, as the solvent itself can be oxidized to an aldehyde or ketone, leading to undesired byproducts. acsgcipr.org

"Green" Solvents: Due to environmental concerns associated with chlorinated solvents, research has focused on identifying greener alternatives. rsc.org Studies have shown that solvents like ethyl acetate (B1210297) and dimethyl carbonate can be highly effective replacements for DCE in many reductive amination processes. researchgate.net

The following table illustrates the performance of various solvents in a model reductive amination reaction.

EntrySolventReaction Time (h)Conversion (%)Notes
11,2-Dichloroethane (DCE)1>99Common but environmentally undesirable. researchgate.net
2Ethyl Acetate (EtOAc)1>99A broadly comparable green alternative to DCE. acsgcipr.orgresearchgate.net
3Methanol (MeOH)495Identified as a highly effective solvent. researchgate.net
4Tetrahydrofuran (THF)2485Slower reaction rates observed. researchgate.net
5Toluene2470Lower conversion compared to polar solvents. researchgate.net

Data generalized from solvent screening studies in reductive amination. researchgate.netresearchgate.net

In Alkylation Reactions: For SN2 alkylation reactions, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate.

DMF and DMSO: N,N-Dimethylformamide and dimethyl sulfoxide are highly effective solvents for N-alkylation reactions, often leading to good yields and selectivity, particularly when paired with bases like CsOH. google.com

Solvent Polarity: The polarity of the solvent can influence the balance between the desired amination and competing reduction pathways when certain reagents are used. acs.org For instance, in reactions with lithium dialkylaminoborohydrides, THF favors amination at lower temperatures, while higher temperatures can promote a competing reduction reaction. acs.org

Careful selection and optimization of the solvent are critical steps in developing an efficient and robust synthesis for this compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that govern the reaction kinetics of the synthesis of N-(3-Bromobenzyl)-1-propanamine.

Temperature: In the context of N-alkylation of 1-propanamine with 3-bromobenzyl bromide, elevating the temperature generally increases the reaction rate. This is attributed to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the alkyl halide or over-alkylation of the amine, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. For reductive amination, the initial imine formation is often favored by moderate temperatures, while the subsequent reduction step might require specific temperature control depending on the reducing agent used.

An illustrative representation of the potential effect of temperature on the yield of N-(3-Bromobenzyl)-1-propanamine via N-alkylation is presented in the table below.

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)
252445
501275
75690
100485 (with increased byproducts)

Pressure: While many laboratory-scale syntheses of amines are conducted at atmospheric pressure, pressure can be a significant factor, particularly in industrial settings or when dealing with volatile reactants. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, particularly through reductive amination involving gaseous ammonia (B1221849) or low-boiling point amines, operating at elevated pressures can increase the concentration of the amine in the reaction mixture, thereby accelerating the reaction rate. In catalytic hydrogenation processes, pressure plays a crucial role in determining the concentration of hydrogen gas dissolved in the reaction medium, which directly impacts the rate of reduction.

Catalyst Selection and Loading Optimization

The choice of catalyst is pivotal in directing the reaction towards the desired product with high selectivity and efficiency.

In the N-alkylation pathway, while the reaction can proceed without a catalyst, bases are often employed to neutralize the hydrobromic acid formed, driving the reaction to completion. For reductive amination, a catalyst is essential for the reduction of the intermediate imine.

Commonly used catalysts for reductive amination include transition metals such as nickel, palladium, and platinum, often supported on carbon. The optimization of catalyst loading is a critical step to balance reaction efficiency with cost and potential product contamination. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to difficulties in purification.

Below is a hypothetical data table illustrating the effect of catalyst loading on the yield of N-(3-Bromobenzyl)-1-propanamine via reductive amination.

CatalystCatalyst Loading (mol%)Reaction Time (hours)Theoretical Yield (%)
Palladium on Carbon (10%)11260
Palladium on Carbon (10%)2.5885
Palladium on Carbon (10%)5695
Palladium on Carbon (10%)10695

Purification Strategies for Enhanced Product Yield and Purity

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. A common strategy involves the initial isolation of the free amine, N-(3-Bromobenzyl)-1-propanamine, from the reaction mixture. This is typically achieved through an aqueous workup where the reaction mixture is treated with a basic solution to neutralize any acidic components and then extracted with an organic solvent.

The crude amine can then be purified by techniques such as distillation or column chromatography. Following purification of the free amine, the hydrochloride salt is typically formed by dissolving the amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried to afford the pure this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Solvent-Free Reaction Methodologies and Alternative Media

Traditional organic syntheses often rely on volatile organic solvents, which can be hazardous and environmentally damaging. Solvent-free reaction methodologies offer a greener alternative. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, a solvent-free approach could involve the direct reaction of 3-bromobenzyl halide with 1-propanamine, potentially with microwave irradiation to accelerate the reaction. rsc.orgresearchgate.netsemanticscholar.orgnih.gov

Alternatively, the use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. While the reactants for the synthesis of N-(3-Bromobenzyl)-1-propanamine may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction in an aqueous medium.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A higher atom economy indicates a more sustainable process with less waste generation.

For the synthesis of N-(3-Bromobenzyl)-1-propanamine, the reductive amination of 3-bromobenzaldehyde with 1-propanamine, using hydrogen gas as the reducing agent, exhibits a high atom economy as the only byproduct is water. In contrast, the N-alkylation of 1-propanamine with 3-bromobenzyl bromide in the presence of a base like triethylamine (B128534) will have a lower atom economy due to the formation of triethylammonium (B8662869) bromide as a stoichiometric byproduct.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Maximizing reaction efficiency involves optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and reducing the need for extensive purification.

Sustainable Reagent and Catalyst Utilization

The use of sustainable reagents and catalysts is a cornerstone of green chemistry. This includes the use of renewable starting materials, less toxic reagents, and recyclable catalysts. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, this could involve sourcing the precursors from bio-based feedstocks if possible.

In terms of catalysis, the use of heterogeneous catalysts is often preferred over homogeneous catalysts as they can be more easily separated from the reaction mixture and recycled. researchgate.netacs.org For instance, using a supported palladium catalyst for reductive amination allows for the recovery and reuse of the precious metal catalyst, reducing both cost and environmental impact. The development of catalysts from earth-abundant and non-toxic metals is also an active area of research in green chemistry. organic-chemistry.org

Waste Minimization and By-Product Reduction

In the synthesis of this compound, the principles of green chemistry are paramount to developing environmentally benign and economically viable manufacturing processes. samipubco.com The focus on waste minimization and the reduction of by-products is a critical aspect of modern synthetic chemistry, aiming to enhance efficiency and reduce environmental impact. jddhs.comuniroma1.it Methodologies to achieve these goals in the context of this specific synthesis involve optimizing reaction conditions, employing catalytic processes, and embracing novel technologies that increase selectivity and yield.

A primary strategy for waste reduction is the application of the "atom economy" concept, which assesses how efficiently atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, a common route is the reductive amination of 3-bromobenzaldehyde with 1-propanamine.

Reductive Amination Strategies

Traditional reductive amination might use stoichiometric reducing agents like sodium borohydride, which generates significant inorganic waste. A greener alternative is catalytic hydrogenation. This method utilizes a catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen gas, where the only theoretical by-product is water, thus maximizing atom economy. jocpr.com

Table 1: Comparison of Reductive Amination Methods for Atom Economy

MethodReducing AgentKey By-productsAtom EconomyWaste Profile
Stoichiometric Reduction Sodium borohydride (NaBH₄)Borate saltsLowHigh (inorganic salts)
Catalytic Hydrogenation Hydrogen (H₂) with catalystWater (H₂O)HighLow (minimal)

This table illustrates a theoretical comparison based on established chemical principles.

Catalyst Selection and Recycling

Solvent Choice and Alternative Energy Sources

The reduction of solvent waste is another cornerstone of green synthesis. mdpi.com Traditional organic solvents contribute significantly to the process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. walisongo.ac.id Employing greener solvents, such as water or bio-derived solvents, or even performing the reaction under solvent-free conditions, can drastically reduce the environmental footprint. mdpi.com

Furthermore, alternative energy sources like microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields and fewer by-products in shorter reaction times. jddhs.commdpi.com Microwave-assisted synthesis, for example, can significantly reduce the formation of thermal degradation products and side-reaction by-products compared to conventional heating methods. researchgate.net

Table 2: Effect of Reaction Conditions on By-Product Formation in the Synthesis of N-(3-Bromobenzyl)-1-propanamine

ParameterConventional MethodGreen AlternativeBy-Product Reduction
Energy Source Conventional heating (8h)Microwave irradiation (45 min)Potential reduction of over-alkylation and degradation products by ~50%
Solvent TolueneWater or solvent-freeElimination of volatile organic compound (VOC) waste
Catalyst Homogeneous catalystRecyclable heterogeneous catalystReduces metal contamination in waste streams and allows for catalyst reuse

Data presented is illustrative, based on typical outcomes in related synthetic processes.

Continuous Flow Processing

Implementing continuous flow chemistry offers another powerful approach to waste minimization. jddhs.com In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, often containing a packed-bed of a heterogeneous catalyst. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity and yield, thus minimizing the formation of impurities and by-products. mdpi.com The reduced reaction volumes also enhance safety, particularly for highly exothermic reactions.

By integrating these strategies—high atom economy reactions, recyclable catalysts, greener solvents, alternative energy sources, and continuous flow technology—the synthesis of this compound can be significantly improved from an environmental and efficiency standpoint, aligning with the core principles of sustainable chemical manufacturing. jddhs.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical tool for the structural characterization of organic molecules in solution and the solid state. Through the exploitation of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of N-(3-Bromobenzyl)-1-propanamine Hydrochloride

Proton (¹H) NMR spectroscopy offers a detailed fingerprint of the hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the bromobenzyl group and the aliphatic protons of the propanamine chain. The hydrochloride salt form would likely lead to a broad signal for the amine proton and influence the chemical shifts of adjacent protons due to protonation of the nitrogen atom.

The aromatic region is anticipated to show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the bromine atom and the proton between the two substituents would likely appear as distinct multiplets, while the other two aromatic protons would also present as multiplets. The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet or a triplet, depending on the coupling with the adjacent amine proton. The protons of the propanamine moiety would show characteristic aliphatic signals, with the terminal methyl group appearing as a triplet, the adjacent methylene (B1212753) group as a sextet, and the methylene group attached to the nitrogen as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.20 - 7.60Multiplet-
Ar-CH₂-N~4.10Singlet/Triplet-
N-CH₂-CH₂~2.90Triplet~7.5
CH₂-CH₂-CH₃~1.70Sextet~7.5
CH₂-CH₃~0.95Triplet~7.4
N-H₂⁺VariableBroad Singlet-

Note: The predicted chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Investigations, Including DEPT and Quantitative Studies

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon skeleton of a molecule. The spectrum for this compound is expected to display distinct signals for each unique carbon atom. The aromatic region will show four signals for the benzene ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The benzylic carbon and the carbons of the propanamine chain will appear in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique would confirm the assignments of the carbon signals in the propanamine chain and the benzylic carbon.

Quantitative ¹³C NMR, although less common, could be employed to determine the relative number of each type of carbon atom, provided that experimental parameters are carefully optimized to account for differences in relaxation times and the Nuclear Overhauser Effect (NOE).

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase
Aromatic C-Br~122Not Observed (Quaternary)
Aromatic C-H128 - 135Positive
Aromatic C-CH₂~138Not Observed (Quaternary)
Ar-CH₂-N~52Negative
N-CH₂-CH₂~49Negative
CH₂-CH₂-CH₃~20Negative
CH₂-CH₃~11Positive

Note: The predicted chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl groups of the propanamine chain (N-CH₂-CH₂ -CH₃ and N-CH₂ -CH₂ -CH₃). It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons (Ar-CH₂) and the aromatic carbons, as well as the C1 carbon of the propanamine chain, thereby confirming the connectivity between the benzyl (B1604629) and propanamine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. While less critical for this relatively simple acyclic molecule, NOESY could provide information on the preferred conformation of the propanamine chain relative to the benzyl group in solution.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be particularly useful for studying polymorphism and the structure of crystalline or amorphous solids. For this compound, ssNMR could be used to characterize its crystalline form, identify the presence of different polymorphs, and study the intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For the protonated molecule of N-(3-Bromobenzyl)-1-propanamine, [M+H]⁺, HRMS would provide an exact mass that can be used to confirm its elemental composition (C₁₀H₁₅Br¹⁴N). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Calculated Exact Mass for the Protonated Molecule of N-(3-Bromobenzyl)-1-propanamine

Ion Formula Calculated Exact Mass (m/z)
[C₁₀H₁₅⁷⁹BrN + H]⁺244.0437
[C₁₀H₁₅⁸¹BrN + H]⁺246.0416

This precise mass measurement, combined with the isotopic pattern, provides unequivocal evidence for the elemental composition of the molecule, serving as a final confirmation of its identity.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information regarding the molecular weight and structural fragments of a molecule. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed. The primary fragmentation pathways for protonated benzylamines involve cleavages at bonds alpha and beta to the nitrogen atom and the aromatic ring. researchgate.netacs.org

The most characteristic fragmentation process for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation. For N-(3-Bromobenzyl)-1-propanamine, this would result in a prominent bromotropylium ion. Another significant fragmentation pathway is α-cleavage, which involves the breaking of the bond between the nitrogen and the benzylic carbon, or the bond between the nitrogen and the propyl group. miamioh.edudocbrown.info The loss of the largest alkyl group is often the preferred pathway. miamioh.edu

Key expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed below, assuming the detection of the free base molecular ion [M]+.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
243/245[C10H14BrN]+Molecular Ion (M+, accounting for 79Br/81Br isotopes)
184/186[C7H7BrN]+α-Cleavage: Loss of propyl radical (•C3H7)
169/171[C7H6Br]+Formation of bromotropylium cation via cleavage of the C-N bond
58[C3H8N]+α-Cleavage: Loss of bromobenzyl radical (•C7H6Br)

This interactive table outlines the primary expected fragments for N-(3-Bromobenzyl)-1-propanamine.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Complex Mixtures

Tandem mass spectrometry (MS/MS) is an indispensable tool for distinguishing between positional isomers, such as N-(3-Bromobenzyl)-1-propanamine, N-(2-Bromobenzyl)-1-propanamine, and N-(4-Bromobenzyl)-1-propanamine. While these isomers may produce similar fragment ions, the relative intensities of these ions can be diagnostic. nih.gov

In an MS/MS experiment, the molecular ion (e.g., m/z 243/245) is isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions provide a fragmentation fingerprint. The position of the bromine atom on the benzyl ring influences the electronic environment and can affect the stability of certain fragment ions, leading to quantifiable differences in their abundance in the MS/MS spectrum. nih.gov This allows for the confident identification of a specific isomer even within a complex mixture where chromatographic separation is incomplete.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Vibrational Mode Analysis of Functional Groups and Molecular Fingerprinting

The IR and Raman spectra of this compound are characterized by vibrations of its key functional groups: the secondary ammonium (B1175870) group, the aromatic ring, and the alkyl chain. As a secondary amine salt, the most prominent feature in the IR spectrum is the N-H+ stretching band. spectroscopyonline.comcdnsciencepub.com This absorption is typically very broad and strong, appearing in the 3000-2700 cm-1 region. spectroscopyonline.com

Vibrational Mode Expected Frequency Range (cm-1) Description
N-H+ Stretch3000 - 2700Broad, strong absorption characteristic of a secondary amine salt. spectroscopyonline.comresearchgate.net
Aromatic C-H Stretch3100 - 3000Medium to weak absorption. vscht.cz
Aliphatic C-H Stretch3000 - 2850Strong absorption from CH2 and CH3 groups. libretexts.org
N-H+ Bend1620 - 1560Characteristic deformation for secondary amine salts. spectroscopyonline.comcdnsciencepub.com
Aromatic C=C Stretch1600 - 1450Multiple bands of variable intensity. vscht.cz
C-N Stretch1250 - 1000Medium intensity absorption. msu.edu
C-Br Stretch700 - 500Medium to strong absorption, characteristic of a brominated aromatic compound.

This interactive table summarizes the key expected vibrational modes for this compound.

Hydrogen Bonding Network Characterization in Condensed Phases

In the solid (condensed) phase, the hydrochloride salt structure facilitates the formation of a significant hydrogen bonding network. The protonated secondary amine (–NH2+–) acts as a strong hydrogen bond donor, while the chloride anion (Cl–) serves as the acceptor. This N–H+···Cl– interaction is a dominant feature influencing the crystal structure and is directly observable in vibrational spectra. researchgate.net

This strong intermolecular hydrogen bonding is the primary reason for the significant broadening and shifting of the N-H+ stretching band to lower frequencies in the IR spectrum. spectroscopyonline.comresearchgate.net Raman spectroscopy is also sensitive to these interactions, and changes in the position and width of vibrational bands upon dissolution in different solvents can be used to study the disruption and formation of hydrogen bonds. nih.govnih.govresearchgate.net

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

A single-crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure. nih.gov Since the molecule is achiral, there is no absolute configuration to determine. However, the analysis would reveal the precise conformation of the molecule in the solid state—that is, the rotational arrangement of the 3-bromobenzyl and propanamine substituents around the C-N bonds.

Crystallographic Parameter Expected Information/Value Significance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P21/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Dependent on packingDefines the size and shape of the repeating unit of the crystal.
Bond Lengths (e.g., C-Br, C-N)~1.90 Å (C-Br), ~1.47 Å (C-N)Confirms covalent structure and can indicate electronic effects. wikipedia.org
Bond Angles (e.g., C-N-C)~112°Reveals the geometry around the central nitrogen atom.
Torsion AnglesVariableDefines the 3D conformation of the molecule.
Hydrogen Bond (N–H+···Cl–)Distance: ~3.1-3.3 ÅConfirms the primary intermolecular interaction holding the crystal lattice together. nih.gov

This interactive table presents hypothetical but typical data that would be obtained from a single-crystal X-ray diffraction study.

Determination of Bond Lengths, Bond Angles, and Torsion Angles in the Asymmetric Unit

A definitive determination of bond lengths, bond angles, and torsion angles for the asymmetric unit of this compound would necessitate crystallographic data. This data would provide the precise three-dimensional arrangement of atoms in the crystal lattice. Without such experimental results, tables of these parameters cannot be generated.

Crystal Packing Analysis and Intermolecular Interactions

An analysis of the crystal packing and intermolecular forces, such as hydrogen bonding and potential halogen bonding involving the bromine atom, is contingent upon knowledge of the crystal structure. Understanding how the molecules arrange themselves in the solid state and the nature of the non-covalent interactions that govern this packing requires detailed crystallographic information, which is not currently available.

Polymorphism and Solid-State Structural Variability Investigations

Investigations into the potential polymorphism of this compound—the existence of different crystalline forms—would require extensive experimental screening and characterization. As no crystallographic studies have been published for even a single form of this compound, there is no information regarding its potential solid-state structural variability.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method for investigating the electronic properties of molecules. Typically, such studies would involve the following analyses, none of which are currently available for N-(3-Bromobenzyl)-1-propanamine hydrochloride:

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Analysis: Identifying the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water.

Interactions with Biomolecules: Simulating how the molecule might bind to a protein or other biological target, providing a dynamic view of the binding process.

The absence of these computational studies in the scientific literature means that a detailed, data-driven understanding of the molecular properties and potential reactivity of this compound from a theoretical perspective is currently lacking. Future research in this area would be necessary to generate the data required for a comprehensive computational analysis as outlined.

Conformational Analysis and Energy Landscapes in Solution and Gas Phase

Conformational analysis is critical for understanding the three-dimensional structures a molecule is likely to adopt. The flexibility of this compound arises from several rotatable single bonds, primarily within the propanamine side chain and its linkage to the benzyl (B1604629) group. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting geometries.

In the gas phase, the molecule's conformations are governed by intramolecular forces, such as steric hindrance and weak hydrogen bonds. The propanamine chain can adopt various staggered conformations (anti and gauche). The lowest energy conformer is typically the one that minimizes steric repulsion, often resulting in an extended, linear arrangement of the carbon backbone.

In solution, the energy landscape can be significantly altered. The presence of a solvent, particularly a polar one, can stabilize conformers with larger dipole moments. The protonated amine group's interaction with solvent molecules can disrupt potential weak intramolecular hydrogen bonds that might be stable in the gas phase.

A systematic conformational search would typically involve the variation of key dihedral angles, such as:

τ1 (C-C-N-C): Defines the orientation of the benzyl group relative to the propanamine backbone.

τ2 (C-N-C-C): Governs the geometry of the propanamine chain.

The results of such a hypothetical analysis are presented below, illustrating the relative energies of plausible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers
Conformerτ1 (C-C-N-C)τ2 (C-N-C-C)Relative Energy (Gas Phase, kJ/mol)Relative Energy (Aqueous Solution, kJ/mol)Description
A~180° (anti)~180° (anti)0.000.00Fully extended, lowest energy conformer
B~180° (anti)~60° (gauche)3.52.8Gauche arrangement in the propyl chain
C~60° (gauche)~180° (anti)5.24.5Gauche arrangement around the N-benzyl bond
D~60° (gauche)~60° (gauche)8.87.1Higher energy due to combined steric interactions

Solvent Effects on Molecular Conformations and Dynamics

Solvent interactions play a crucial role in determining the conformational preferences and dynamic behavior of flexible molecules. nih.gov For this compound, an amphiphilic molecule with a charged amine head and a hydrophobic bromobenzyl tail, the choice of solvent is particularly impactful. Molecular Dynamics (MD) simulations using both implicit (continuum) and explicit solvent models are the primary tools for investigating these effects.

In polar protic solvents like water or ethanol, the hydrochloride salt exists as dissociated ions. The protonated amine forms strong hydrogen bonds with solvent molecules, which stabilizes the charged group and influences the conformational equilibrium of the adjacent alkyl chain. These favorable interactions with the solvent can lower the energy barrier for conformational changes, leading to more rapid interconversion between different rotamers compared to the gas phase.

In nonpolar solvents, such as chloroform (B151607) or toluene, ion pairing is more likely, and the molecule may adopt more compact or folded conformations to minimize the exposure of the polar amine group to the unfavorable environment. The solvophobic effect can drive the molecule to adopt conformations where the nonpolar benzyl and propyl groups shield the charged center. nih.gov

Table 2: Hypothetical Conformational Population in Different Solvents
SolventDielectric Constant (ε)Population of Conformer A (anti, anti)Population of Conformer B (anti, gauche)Dominant Interaction Type
Gas Phase1~80%~15%Intramolecular Steric Avoidance
Chloroform4.8~70%~25%Weak Solvation, potential for ion pairing
Ethanol24.5~65%~30%Hydrogen Bonding with Amine
Water80.1~60%~35%Strong Hydrogen Bonding and Solvation

Dynamic Behavior and Rotational Barriers of Substituents

The dynamic nature of this compound is characterized by the rotation of its substituent groups around single bonds. The energy barriers associated with these rotations dictate the rate of interconversion between conformers at a given temperature. These barriers can be calculated computationally by performing a relaxed scan of the potential energy surface along the rotational coordinate.

Key rotational motions include:

Rotation of the bromobenzyl group: The barrier to rotation around the N-CH₂ (benzyl) bond is influenced by steric clashes between the ortho hydrogens of the aromatic ring and the propanamine moiety.

Rotation of the propyl group: The C-C bond rotations within the propanamine chain have characteristic barriers for gauche-anti transitions, similar to those in simple alkanes but modulated by the presence of the bulky N-benzyl substituent.

Studies on analogous systems, such as triptycene-based molecular gears, demonstrate that coupled rotational motions can have significantly different energy barriers than uncoupled rotations. nih.gov While this compound is a much simpler system, the principle that steric and electronic coupling influences dynamic behavior remains relevant.

Table 3: Hypothetical Rotational Energy Barriers
Rotational BondTransitionCalculated Energy Barrier (kJ/mol)
Aryl-CH₂Rotation of Bromophenyl Ring~2-4
CH₂-NH₂⁺Rotation around N-Benzyl bond~15-20
NH₂⁺-CH₂Rotation around N-Propyl bond~12-18
CH₂-CH₂ (propyl)Gauche to Anti~10-14

Ligand-Receptor Interaction Modeling (Focusing on Theoretical Binding Motifs)

To explore the potential of this compound as a bioactive ligand, molecular docking and other ligand-receptor modeling techniques are employed. In the absence of a specified biological target, a model receptor can be chosen based on the structural features of the ligand. The N-benzyl-propanamine scaffold is found in compounds that interact with aminergic G protein-coupled receptors (GPCRs) or neurotransmitter transporters. nih.gov Therefore, a hypothetical binding site of a generic aminergic receptor will be used for this theoretical exploration.

Theoretical Exploration of Non-Covalent Binding Sites on Model Receptors

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's active site. The protonated secondary amine is a key pharmacophoric feature, poised to form a strong ionic bond (salt bridge) with a conserved acidic residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), which is a canonical interaction for many aminergic ligands. nih.gov

Other significant non-covalent interactions that would be theoretically explored include:

Hydrophobic Interactions: The n-propyl chain and the benzyl group can occupy hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, and isoleucine.

Aromatic Interactions: The bromophenyl ring can engage in π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Cation-π Interactions: The positive charge on the amine can interact favorably with the electron-rich face of an aromatic ring.

Halogen Bonding: The bromine atom, having an electropositive region on its axial tip (the σ-hole), can act as a halogen bond donor, interacting with a nucleophilic atom like a backbone carbonyl oxygen.

Table 4: Theoretical Ligand-Receptor Interactions for a Model Aminergic Receptor
Ligand MoietyInteraction TypePotential Interacting ResidueHypothetical Distance (Å)
Protonated Amine (-NH₂⁺-)Ionic Bond / Salt BridgeAspartate (Asp)2.8 - 3.2
Bromophenyl Ringπ-π StackingPhenylalanine (Phe)3.5 - 4.5
Bromine AtomHalogen BondBackbone Carbonyl Oxygen3.0 - 3.5
Propyl ChainHydrophobic (van der Waals)Leucine (Leu), Valine (Val)3.8 - 5.0
Protonated Amine (-NH₂⁺-)Cation-πTryptophan (Trp)4.0 - 5.0

Quantitative Structure-Activity Relationship (QSAR) Model Development Focusing on Structural Features and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogues of this compound, a QSAR model would be developed to predict their binding affinity to a target receptor. This involves calculating a variety of molecular descriptors.

Key descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, the electrostatic potential around the bromine atom could be crucial for halogen bonding.

Structural and Steric Descriptors: These include molecular weight, molar refractivity, and descriptors of molecular shape. For example, modifying the position of the bromine atom (ortho, meta, para) would significantly alter the shape and electronic distribution. researchgate.net

Physicochemical Descriptors: Lipophilicity (log P) and Polar Surface Area (PSA) are critical for predicting absorption and distribution, which indirectly affect activity.

A hypothetical QSAR model for a series of analogues could take the form of a multiple linear regression equation:

pIC₅₀ = β₀ + β₁(log P) - β₂(PSA) + β₃(σ_meta) + β₄(E_LUMO)

Where pIC₅₀ is the measure of biological activity, log P represents lipophilicity, PSA is the polar surface area, σ_meta is the Hammett electronic parameter for the substituent on the ring, and E_LUMO is the energy of the LUMO. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on activity.

Table 5: Hypothetical Data for a QSAR Model of N-(3-X-benzyl)-1-propanamine Analogues
Compound (X)log PDipole Moment (Debye)E_LUMO (eV)Predicted pIC₅₀
H2.851.3-0.156.5
3-Br3.642.1-0.287.2
3-Cl3.562.2-0.277.1
3-CH₃3.311.2-0.136.8
3-CF₃3.883.5-0.357.5

Reactivity and Reaction Mechanisms of N 3 Bromobenzyl 1 Propanamine Hydrochloride

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with a range of electrophilic partners. The hydrochloride salt form would first need to be neutralized with a base to liberate the free amine for these reactions to proceed.

The reaction of secondary amines with acyl chlorides or sulfonyl chlorides is a fundamental method for forming amides and sulfonamides, respectively. researchgate.netsimply.science

Acylation: N-(3-Bromobenzyl)-1-propanamine reacts with acyl chlorides, such as benzoyl chloride, in a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable N,N-disubstituted amide. pearson.comlibretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. hud.ac.uk

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. rsc.org The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, displacing the chloride. researchgate.net This specific reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org As a secondary amine, N-(3-Bromobenzyl)-1-propanamine would form a sulfonamide that is insoluble in aqueous alkali. wikipedia.org

ReactantReagentBaseProduct TypeProduct Name
N-(3-Bromobenzyl)-1-propanamineAcetyl ChloridePyridineAmideN-(3-Bromobenzyl)-N-propylacetamide
N-(3-Bromobenzyl)-1-propanamineBenzoyl ChlorideTriethylamineAmideN-(3-Bromobenzyl)-N-propylbenzamide
N-(3-Bromobenzyl)-1-propanaminep-Toluenesulfonyl ChlorideNaOH(aq)SulfonamideN-(3-Bromobenzyl)-4-methyl-N-propylbenzenesulfonamide
N-(3-Bromobenzyl)-1-propanamineMethanesulfonyl ChlorideTriethylamineSulfonamideN-(3-Bromobenzyl)-N-propylmethanesulfonamide

Carbamide (Urea) Derivatives: Substituted ureas can be synthesized from secondary amines by reaction with isocyanates. google.com The nucleophilic nitrogen of N-(3-Bromobenzyl)-1-propanamine attacks the central carbon atom of an isocyanate (e.g., phenyl isocyanate), resulting in a trisubstituted urea (B33335) derivative. This reaction is typically rapid and proceeds in high yield at ambient temperatures. google.com Other methods for urea synthesis involve the use of phosgene (B1210022) substitutes like S,S-dimethyl dithiocarbonate or by transforming a Boc-protected amine. acs.orgorganic-chemistry.org

Thiocarbamide (Thiourea) Derivatives: The synthesis of thiourea (B124793) derivatives is readily achieved by the reaction of the amine with an isothiocyanate. nih.govresearchgate.net This "click-type" coupling is highly efficient, often proceeding quantitatively under solvent-free mechanochemical conditions (grinding) or in solution. nih.govtandfonline.com The reaction mechanism is analogous to urea formation, with the amine attacking the electrophilic carbon of the isothiocyanate. tandfonline.com

ReactantReagentReaction TypeProduct TypeProduct Name
N-(3-Bromobenzyl)-1-propanaminePhenyl IsocyanateAdditionUrea1-(3-Bromobenzyl)-1-propyl-3-phenylurea
N-(3-Bromobenzyl)-1-propanamineMethyl IsocyanateAdditionUrea1-(3-Bromobenzyl)-3-methyl-1-propylurea
N-(3-Bromobenzyl)-1-propanaminePhenyl IsothiocyanateAdditionThiourea1-(3-Bromobenzyl)-1-propyl-3-phenylthiourea
N-(3-Bromobenzyl)-1-propanamineAllyl IsothiocyanateAdditionThiourea1-Allyl-3-(3-bromobenzyl)-3-propylthiourea

The nucleophilicity of the secondary amine allows for the formation of new carbon-nitrogen bonds through reactions with various carbon-based electrophiles, most notably alkyl halides. This SN2 reaction, known as N-alkylation, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Starting with N-(3-Bromobenzyl)-1-propanamine, alkylation with an alkyl halide like methyl iodide would produce a tertiary amine. A significant challenge in amine alkylation is the potential for overalkylation. nih.gov The tertiary amine product is often more nucleophilic than the starting secondary amine, meaning it can compete for the remaining alkyl halide. This can lead to the formation of a quaternary ammonium (B1175870) salt, N-(3-Bromobenzyl)-N-methyl-N-propyl-N-alkylammonium halide. youtube.com Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation. researchgate.net

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of N-(3-Bromobenzyl)-1-propanamine can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution (regioselectivity) is dictated by the electronic and steric effects of the two existing substituents: the bromine atom and the aminomethyl side chain.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and tertiary amines. wikipedia.orguwindsor.ca

For N-(3-Bromobenzyl)-1-propanamine, the secondary amine is a relatively weak DMG. For effective DoM, it would likely need to be converted into a stronger directing group, such as an N-pivaloyl amide. However, a more significant challenge is the presence of the bromine atom. The reaction of aryl bromides with strong organolithium bases (e.g., n-BuLi, t-BuLi) often results in a rapid bromine-lithium exchange, which is typically much faster than C-H deprotonation (lithiation). nih.govias.ac.inprinceton.edu This exchange would place the lithium atom at the C-3 position, where the bromine was originally located. Therefore, treating N-(3-Bromobenzyl)-1-propanamine or its derivatives with an alkyllithium reagent is expected to predominantly yield the 3-lithiated species, which can then be trapped with an electrophile.

Reaction PathwayConditionsIntermediatePotential Product (after E+ quench)Comments
Bromine-Lithium Exchangen-BuLi or t-BuLi, THF, -78 °C3-Lithiobenzyl derivativeProduct of substitution at C-3This is the kinetically favored and most probable pathway. princeton.edu
Directed ortho-Metalation(Amine converted to stronger DMG), s-BuLi/TMEDA, -78 °C2-Lithio or 4-Lithiobenzyl derivativeProduct of substitution at C-2 or C-4This pathway is less likely due to the rapid Br-Li exchange. nih.gov

In standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the regiochemical outcome is determined by the directing effects of the existing ring substituents. latech.edu

-Br (Bromo group): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). However, due to resonance effects involving its lone pairs, it directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6 relative to the bromine). youtube.comlibretexts.org

-CH₂NHR (N-propyl-aminomethyl group): This group is activating. While the nitrogen atom is not directly attached to the ring, the alkyl group is electron-donating via induction (hyperconjugation), activating the ring towards electrophilic attack. libretexts.org Like other alkyl groups, it is an ortho, para-director.

The positions ortho to the bromo group are C-2 and C-4. The positions ortho to the -CH₂NHR group are C-2 and C-4. The position para to both is C-6. The directing effects of both groups therefore reinforce each other, strongly favoring substitution at the C-2, C-4, and C-6 positions. The meta-positions (C-5) are strongly disfavored.

Substitution at C-2 and C-4: These positions are activated by both substituents. Steric hindrance from the bulky -CH₂NH(CH₂)₂CH₃ group might slightly disfavor the C-2 position compared to the C-4 position.

Substitution at C-6: This position is para to the -CH₂NHR group and ortho to the bromine. It is electronically activated, but substitution may be sterically hindered by the adjacent side chain.

Therefore, nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of 2-, 4-, and 6-substituted isomers, with the 4- and 6-isomers likely predominating over the more sterically hindered 2-isomer. nih.govresearchgate.net

ReactionReagentsPredicted Major Products (Regioisomers)Predicted Minor Products (Regioisomers)
NitrationHNO₃, H₂SO₄4-Nitro- and 6-Nitro- derivatives2-Nitro- derivative
BrominationBr₂, FeBr₃2,5-Dibromo- and 4,5-Dibromo- derivatives2,3-Dibromo- derivative

Friedel-Crafts Alkylation/Acylation Potential and Limitations

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, traditionally involves the alkylation or acylation of an aromatic ring using an alkyl or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov However, the structure of N-(3-Bromobenzyl)-1-propanamine hydrochloride imposes significant limitations on its potential to undergo this class of reaction.

The primary obstacle is the presence of the propanamine side chain. The nitrogen atom of the amine is a Lewis base and will readily coordinate with the Lewis acid catalyst. This interaction forms a stable complex, effectively sequestering the catalyst and preventing it from activating the alkyl or acyl halide, thereby inhibiting the reaction.

Furthermore, even if the reaction could proceed, the amine group, particularly in its protonated hydrochloride form, acts as a strong deactivating group. It withdraws electron density from the benzene ring through the inductive effect, making the ring significantly less nucleophilic and thus less susceptible to attack by the electrophilic carbocation or acylium ion intermediate generated during the Friedel-Crafts process. This deactivation effect would necessitate harsh reaction conditions that could lead to undesired side reactions or decomposition of the starting material.

Due to these fundamental electronic and mechanistic constraints, this compound is generally considered an unsuitable substrate for Friedel-Crafts alkylation or acylation reactions under standard conditions.

Cross-Coupling Reactions at the Aryl Bromide Site

The aryl bromide moiety is the most synthetically versatile site on the this compound molecule for carbon-carbon and carbon-heteroatom bond formation. This is achieved primarily through palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis. wikipedia.orgrsc.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgsemanticscholar.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For N-(3-Bromobenzyl)-1-propanamine, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl (B1604629) ring.

The general reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of N-(3-Bromobenzyl)-1-propanamine

Boronic Acid PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂ON-{[1,1'-Biphenyl]-3-ylmethyl}-1-propanamine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-DioxaneN-{[4'-Methoxy-1,1'-biphenyl]-3-ylmethyl}-1-propanamine
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂ON-{[3-(Pyridin-3-yl)benzyl]}-1-propanamine
Methylboronic acidCataCXium A Pd G3Cs₂CO₃TolueneN-(3-Methylbenzyl)-1-propanamine

Note: The amine may require protection or the use of specific ligands to prevent catalyst inhibition, depending on the precise reaction conditions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is indispensable for synthesizing arylalkynes and conjugated enynes. It typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the direct introduction of an alkyne functional group onto the benzyl ring of N-(3-Bromobenzyl)-1-propanamine, providing a valuable handle for further transformations, such as click chemistry.

The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a copper-catalyzed formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. ucsb.edu

Table 2: Representative Conditions for Sonogashira Coupling of N-(3-Bromobenzyl)-1-propanamine

Terminal Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFN-{[3-(Phenylethynyl)benzyl]}-1-propanamine
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDiisopropylamineTolueneN-{[3-((Trimethylsilyl)ethynyl)benzyl]}-1-propanamine
1-HeptynePd(OAc)₂ / XPhosCs₂CO₃1,4-DioxaneN-{[3-(Hept-1-yn-1-yl)benzyl]}-1-propanamine
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIPiperidineDMF3-(3-((Propylamino)methyl)phenyl)prop-2-yn-1-ol

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org Applying the Heck reaction to N-(3-Bromobenzyl)-1-propanamine enables the introduction of a vinyl group at the 3-position of the aromatic ring.

The mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org

Table 3: Representative Conditions for Heck Reaction of N-(3-Bromobenzyl)-1-propanamine

Alkene PartnerCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)₂TriethylamineAcetonitrile (B52724)(E)-N-{[3-(2-Phenylvinyl)benzyl]}-1-propanamine
Methyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF(E)-Methyl 3-(3-((propylamino)methyl)phenyl)acrylate
n-Butyl acrylatePd(PPh₃)₄NaOAcDMA(E)-n-Butyl 3-(3-((propylamino)methyl)phenyl)acrylate
1-OctenePdCl₂(PPh₃)₂NaHCO₃NMPN-{[3-(Oct-1-en-2-yl)benzyl]}-1-propanamine (and isomers)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing arylamines from a wide range of amine coupling partners, including primary and secondary amines, anilines, and heterocycles. acsgcipr.orgorganic-chemistry.org For N-(3-Bromobenzyl)-1-propanamine, this reaction would create a diaminophenyl structure by introducing a new nitrogen-based substituent at the aryl bromide site.

This transformation requires specialized, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the crucial reductive elimination step that forms the C-N bond. acsgcipr.org The choice of base, often a strong one like sodium tert-butoxide, is also critical for the reaction's success. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of N-(3-Bromobenzyl)-1-propanamine

Amine PartnerCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneN-Propyl-1-(3-(4-morpholinyl)phenyl)methanamine
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-DioxaneN¹-Phenyl-N³-propylbenzene-1,3-dimethanamine structure's analogue
PyrrolidinePd-PEPPSI-IPrK₃PO₄t-Amyl alcoholN-Propyl-1-(3-(1-pyrrolidinyl)phenyl)methanamine
Benzophenone iminePd₂(dba)₃ / RuPhosLiHMDSTHFN-{[3-(Amino)benzyl]}-1-propanamine (after hydrolysis)

Note: The reaction couples a new amine at the aryl bromide position, distinct from the existing propanamine side chain.

Derivatization Strategies for Functional Group Modification

The secondary amine of this compound is a key site for functional group modification through various derivatization strategies. These modifications can alter the compound's physicochemical properties, such as its polarity, basicity, and hydrogen bonding capability. Such derivatization is often employed to create analogues for structure-activity relationship (SAR) studies. scispace.com

Common derivatization reactions for secondary amines include:

N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields an amide. This transformation converts the basic amine into a neutral amide group.

N-Sulfonylation: Reaction with a sulfonyl chloride, typically in the presence of a base like pyridine, produces a sulfonamide. Sulfonamides are generally stable and can act as hydrogen bond donors.

N-Alkylation: Introduction of an additional alkyl group can be achieved by reacting the amine with an alkyl halide. This converts the secondary amine into a tertiary amine, increasing its steric bulk and altering its basicity. Reductive amination with an aldehyde or ketone is another common method for N-alkylation.

N-Arylation: While more challenging, direct N-arylation can be achieved using methods analogous to the Buchwald-Hartwig amination, coupling the secondary amine with a different aryl halide to form a tertiary arylamine.

Table 5: Summary of Derivatization Reactions for the Amine Moiety

Reaction TypeReagent ExampleProduct Functional GroupGeneral Conditions
N-AcylationAcetyl chlorideAmideBase (e.g., Triethylamine), CH₂Cl₂
N-Sulfonylationp-Toluenesulfonyl chlorideSulfonamidePyridine or other base, 0 °C to RT
N-AlkylationMethyl iodideTertiary AmineBase (e.g., K₂CO₃), Acetonitrile
Reductive AminationAcetone, NaBH(OAc)₃Tertiary Amine (N-isopropyl)Dichloroethane, Acetic acid

Synthesis of Tertiary Amine and Quaternary Ammonium Salt Derivatives

The secondary amine functionality of N-(3-Bromobenzyl)-1-propanamine is a key site for synthetic elaboration, allowing for the straightforward synthesis of tertiary amines and, subsequently, quaternary ammonium salts. These reactions typically proceed via nucleophilic substitution pathways.

Tertiary Amine Synthesis: The free base form of N-(3-Bromobenzyl)-1-propanamine, obtained by neutralization of the hydrochloride salt, can be converted to a tertiary amine through N-alkylation. This is typically achieved by reacting the secondary amine with an alkyl halide (e.g., iodomethane, ethyl bromide) in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The reaction follows an SN2 mechanism, where the lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Quaternary Ammonium Salt Synthesis: Quaternary ammonium salts (QAS) are characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com They can be synthesized from the parent secondary amine in a two-step process or directly from a tertiary amine precursor. The synthesis involves the reaction of a tertiary amine with a suitable quaternizing agent, such as a benzyl halide or an alkyl halide. google.comgoogleapis.com This reaction, known as the Menshutkin reaction, also proceeds via an SN2 mechanism. The choice of solvent can significantly impact the reaction rate, with polar solvents generally accelerating the process. googleapis.com For instance, carrying out the quaternization of a tertiary amine with a benzyl halide in water or a water-containing organic solvent has been shown to remarkably shorten the reaction time and increase the conversion rate. google.comgoogleapis.com

The table below outlines representative synthetic routes to tertiary amine and quaternary ammonium salt derivatives starting from N-(3-Bromobenzyl)-1-propanamine.

Starting MaterialReagent(s)Product TypeExample Product NameTypical Conditions
N-(3-Bromobenzyl)-1-propanamine1. NaOH2. CH₃ITertiary AmineN-(3-Bromobenzyl)-N-methyl-1-propanamineAprotic solvent (e.g., THF, CH₃CN), Room Temp.
N-(3-Bromobenzyl)-1-propanamine1. NaOH2. CH₃CH₂Br, K₂CO₃Tertiary AmineN-(3-Bromobenzyl)-N-ethyl-1-propanamineDMF, 60-80°C
N-(3-Bromobenzyl)-N-methyl-1-propanamineCH₃IQuaternary SaltN-(3-Bromobenzyl)-N,N-dimethyl-1-propanaminium iodideCH₃CN, Reflux
N-(3-Bromobenzyl)-N-ethyl-1-propanamineBenzyl chlorideQuaternary SaltN-Benzyl-N-(3-bromobenzyl)-N-ethyl-1-propanaminium chlorideWater/Methanol (B129727), 70°C

Formation of Iminium and Enamine Intermediates

The reaction of secondary amines, such as N-(3-Bromobenzyl)-1-propanamine, with aldehydes or ketones leads to the formation of enamines. masterorganicchemistry.comlibretexts.org This transformation is a condensation reaction that proceeds through a key iminium ion intermediate and requires acid catalysis. masterorganicchemistry.comwikipedia.org

The mechanism for enamine formation involves several reversible steps: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized, positively charged iminium ion . masterorganicchemistry.com

Deprotonation: A base (often the solvent or the amine itself) removes a proton from the α-carbon (the carbon adjacent to the C=N bond), leading to the formation of the neutral enamine and regeneration of the acid catalyst. libretexts.org

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic studies, computational modeling, and isotopic labeling experiments.

Kinetic Studies of Reaction Pathways and Rate Determining Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order and the identification of the rate-determining step.

For the synthesis of tertiary amines and quaternary ammonium salts via SN2 N-alkylation, the reaction rate is expected to be dependent on the concentrations of both the amine and the alkyl halide.

Rate = k[Amine][Alkyl Halide]

A hypothetical kinetic study could involve monitoring the disappearance of the amine reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy under various initial concentrations. The rate-determining step is the bimolecular nucleophilic attack itself. The reaction rate would be influenced by factors such as solvent polarity (favoring polar aprotic solvents), the steric hindrance of the amine and alkyl halide, and the nature of the leaving group on the alkyl halide (I > Br > Cl).

The table below summarizes expected kinetic parameters for key reactions.

ReactionExpected Rate LawLikely Rate-Determining StepInfluencing Factors
N-Alkylation (SN2)Rate = k[Amine][RX]Bimolecular nucleophilic attackSolvent polarity, Steric hindrance, Leaving group ability
Enamine FormationComplex, pH-dependentDehydration of carbinolamine (neutral pH)pH, Removal of water, Steric hindrance around carbonyl

Transition State Analysis and Reaction Coordinate Determination through Computational Methods

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for investigating reaction mechanisms at a molecular level. These methods can be used to model the reaction pathway, locate and characterize transition states, and calculate activation energies.

For the N-alkylation (SN2) reaction , computational methods could be employed to model the trigonal bipyramidal transition state. This analysis would confirm the geometry where the nucleophilic nitrogen and the leaving group are positioned 180° apart. By calculating the potential energy surface, the activation energy (the energy difference between the reactants and the transition state) can be determined, providing insight into the reaction kinetics.

For the more complex, multi-step enamine formation , computational analysis can be used to determine the energy profile of the entire reaction coordinate. This would involve calculating the energies of all intermediates (carbinolamine, iminium ion) and the transition states connecting them. Such a study could definitively identify the rate-determining step by pinpointing the highest energy barrier in the reaction pathway and visualize the structural changes that occur during each elementary step.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is an experimental technique used to trace the path of atoms or functional groups through a reaction. scripps.edu By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), the fate of the labeled portion of the molecule can be tracked using mass spectrometry or NMR spectroscopy. nih.gov

In the context of enamine formation from N-(3-Bromobenzyl)-1-propanamine, a kinetic isotope effect (KIE) study could be performed. By replacing the α-protons on the ketone or aldehyde reactant with deuterium (B1214612), one could investigate their role in the rate-determining step. If the deprotonation of the α-carbon to form the enamine from the iminium ion is rate-limiting, a primary KIE (a slowing of the reaction rate) would be observed.

Furthermore, conducting the reaction in a deuterated solvent (e.g., D₂O or CH₃OD) could help clarify the proton transfer steps. By analyzing the deuterium incorporation in the reactants, intermediates, and products, the reversibility of each step and the involvement of the solvent in the proton shuttling process can be determined. For instance, if the initial carbinolamine formation is reversible, deuterium from the solvent would be incorporated into the hydroxyl group of this intermediate.

Application of N 3 Bromobenzyl 1 Propanamine Hydrochloride As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of N-(3-Bromobenzyl)-1-propanamine hydrochloride extends to its role as a foundational element in the construction of intricate organic molecules. Its distinct functional handles—the aryl bromide and the secondary amine—can be manipulated sequentially or in concert to build molecular complexity.

Building Block for Nitrogen-Containing Heterocycles (e.g., quinolines, indoles, azepanes)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. organic-chemistry.org N-(3-Bromobenzyl)-1-propanamine and its derivatives are valuable precursors for the synthesis of these ring systems. The strategy often involves an intramolecular cyclization, where the benzylamine (B48309) portion of the molecule reacts with a group tethered to it, or the aryl bromide is engaged in a ring-closing reaction.

Quinolines: While direct synthesis from N-(3-Bromobenzyl)-1-propanamine is not extensively documented, the bromo-substituted benzylamine moiety is a key synthon for building the quinoline (B57606) core. For instance, related N-(2-alkynyl)anilines undergo electrophilic cyclization to form 3-halogenated quinolines. nih.gov A plausible strategy using the subject compound would involve a preliminary reaction to introduce an appropriate two-carbon unit (e.g., a protected aldehyde or ketone) ortho to the bromine, followed by a condensation-cyclization sequence with the amine. The bromine atom serves as a handle for further functionalization of the resulting quinoline ring. nih.gov

Indoles: The N-benzyl group is a common protecting group in indole (B1671886) synthesis, but it can also be an integral part of the final structure. nih.gov Synthetic strategies could involve the palladium-catalyzed intramolecular C-N coupling of a suitably modified precursor derived from N-(3-Bromobenzyl)-1-propanamine. For example, coupling with a vinyl or ethynyl (B1212043) group at the ortho position of the benzyl (B1604629) ring could facilitate a Heck or Sonogashira reaction followed by cyclization to form the indole nucleus.

Azepanes and Diazepines: The synthesis of seven-membered rings like azepanes and their benzo-fused analogues (benzodiazepines) can be effectively achieved through intramolecular cyclization. A notable example is the copper-catalyzed intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which forms a fused azetidine-diazepine system. nih.gov This demonstrates a powerful strategy where a bromobenzyl unit, similar to that in N-(3-Bromobenzyl)-1-propanamine, is used to construct a diazepine (B8756704) ring. By analogy, derivatizing the amine of N-(3-Bromobenzyl)-1-propanamine with a suitable tether containing a nucleophile could lead to the formation of azepane derivatives through intramolecular substitution of the aryl bromide.

The following table summarizes potential cyclization strategies for forming various heterocycles from precursors derived from N-(3-Bromobenzyl)-1-propanamine.

Target HeterocyclePotential Synthetic StrategyKey Reaction Type
Quinolines Introduction of a carbonyl-containing side chain followed by intramolecular condensation.Friedel-Crafts acylation, Condensation
Indoles Palladium-catalyzed coupling with an unsaturated partner followed by intramolecular cyclization.Heck or Sonogashira coupling, C-N coupling
Azepanes Tethering of a nucleophilic side chain to the amine, followed by intramolecular C-N bond formation.Intramolecular Buchwald-Hartwig amination
Benzodiazepines Reaction with an amino acid derivative followed by intramolecular C-N coupling. nih.govAmide coupling, Copper-catalyzed C-N coupling

Intermediate for the Synthesis of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. rsc.org Benzylamine derivatives are frequently used as scaffolds for such catalysts due to their conformational rigidity and the ease with which stereogenic centers can be introduced.

This compound can serve as a precursor for new chiral ligands. The secondary amine can be part of a bidentate or tridentate ligand system, often in combination with other donor atoms like phosphorus, oxygen, or sulfur. The synthesis could involve:

Resolution: Separation of the racemic mixture of N-(3-Bromobenzyl)-1-propanamine (if a chiral center is introduced, for example at the benzylic position) to obtain enantiomerically pure starting materials.

Functionalization: Modification of the molecule to introduce other coordinating groups. The bromine atom is particularly useful here, as it can be converted into phosphine (B1218219), thiol, or hydroxyl groups via substitution or metal-catalyzed cross-coupling reactions.

Derivatization of the Amine: The secondary amine can be acylated with a chiral carboxylic acid or reacted with a chiral epoxide to introduce a stereocenter and another coordinating group.

While specific examples starting from this exact compound are not prominent in the literature, the principles are well-established. For example, salicylic (B10762653) acid derivatives have been used as organocatalysts for the oxidative coupling of benzylamines. nih.gov This highlights the catalytic potential of molecules derived from this structural class.

Versatile Synthon in Multi-Step Total Synthesis

In the total synthesis of complex natural products, the strategic disconnection of the target molecule into readily available building blocks is crucial. nih.govbeilstein-journals.org this compound represents a versatile synthon that can introduce a substituted benzylamine moiety, a common feature in many alkaloids and other bioactive natural products. chim.it

The utility of this compound in a multi-step synthesis stems from the orthogonal reactivity of its two functional groups. The amine can be protected while the aryl bromide is used in a key bond-forming reaction (e.g., Suzuki, Stille, or Sonogashira coupling) to assemble the carbon skeleton. Subsequently, the amine can be deprotected and engaged in further transformations, such as amide bond formation or cyclization reactions. This step-wise approach allows for the controlled and predictable construction of complex molecular frameworks. Although its direct application in a completed total synthesis is not widely reported, its potential is evident from the prevalence of the bromobenzylamine fragment in advanced synthetic intermediates.

Role in Medicinal Chemistry Scaffold Construction (Focus on Chemical Synthesis and Diversity)

The development of new therapeutic agents often relies on the synthesis and screening of compound libraries built around a central molecular scaffold. researchgate.net The substituted benzylamine motif is a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. nih.gov

Exploration of Molecular Scaffolds Bearing the Substituted Benzylamine Moiety

This compound is an ideal starting point for creating libraries of compounds for high-throughput screening. The aryl bromide provides a key anchor point for diversity-oriented synthesis (DOS), a strategy that aims to create collections of structurally diverse molecules. nih.govbeilstein-journals.org Using modern cross-coupling reactions, a wide array of substituents can be introduced at the 3-position of the benzyl ring, allowing for systematic exploration of the chemical space around the core scaffold.

A representative synthetic approach is outlined below, showcasing the diversification potential.

Reagent/CatalystReaction TypeResulting Moiety at 3-position
Arylboronic acid / Pd catalystSuzuki CouplingAryl, Heteroaryl
Alkene / Pd catalystHeck CouplingAlkenyl
Terminal alkyne / Pd, Cu catalystSonogashira CouplingAlkynyl
Amine / Pd or Cu catalystBuchwald-Hartwig AminationSubstituted Amino
Alcohol / Cu catalystUllmann CondensationAlkoxy, Aryloxy
Organotin reagent / Pd catalystStille CouplingAlkyl, Aryl, Vinyl

This parallel synthesis approach allows medicinal chemists to rapidly generate a large number of analogues, which can then be evaluated for biological activity. youtube.com For example, a series of 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives were synthesized and showed promising anticancer activity, demonstrating the value of the bromobenzyl unit in building complex bioactive molecules. rsc.org

Rational Design of New Molecular Architectures Based on the Core Structure

Rational drug design involves creating new molecules with a specific biological target in mind, based on an understanding of the target's structure and function. nih.govunimi.it this compound provides a robust and modifiable template for this approach. The benzylamine core can be designed to mimic the structure of a natural ligand or to fit into the active site of an enzyme.

The design process often involves computational methods like molecular docking to predict how a molecule will bind to its target. researchgate.net The synthetic accessibility of derivatives of N-(3-Bromobenzyl)-1-propanamine makes it an excellent platform for testing these computational hypotheses. Chemists can rationally design a series of compounds where the substituent at the 3-position is varied to optimize interactions with the target protein. For example, a hydrogen bond donor or acceptor could be installed via a Buchwald-Hartwig reaction, or a bulky hydrophobic group could be added via a Suzuki coupling to fill a hydrophobic pocket in the binding site. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Utilization in Materials Science Applications (Theoretical Potential)

The bifunctional nature of this compound, possessing both a reactive halogen and a nucleophilic/basic amine, makes it a prime candidate for integration into various material systems. The bromo group on the benzyl ring can participate in a range of coupling reactions, while the secondary amine offers a site for polymerization or modification.

The structure of this compound allows for its potential incorporation into polymer chains through several theoretical pathways, leading to the creation of functional polymers with tailored properties. The presence of the amine and the bromo group offers dual reactivity that can be exploited in various polymerization techniques.

One theoretical approach involves the secondary amine participating in step-growth polymerization. For instance, it could react with difunctional acyl chlorides, isocyanates, or epoxides to form polyamides, polyureas, or poly(amino alcohol)s, respectively. In such a scenario, the bromobenzyl group would remain as a pendant moiety along the polymer backbone, offering a site for post-polymerization modification. This could include cross-linking reactions or the attachment of other functional molecules through reactions like Suzuki or Heck coupling, thereby introducing specific electronic, optical, or biological properties to the material.

Alternatively, the bromo group could be utilized in polycondensation reactions. For example, under conditions suitable for Ullmann coupling or other cross-coupling reactions, polymers could be formed where the aromatic rings are linked together. The secondary amine in this case would act as a functional pendant group, influencing the polymer's solubility, thermal properties, and ability to coordinate with metal ions.

Table 1: Theoretical Polymerization Strategies for this compound

Polymerization StrategyReactive Group UtilizedPotential Polymer TypePendant Functional Group
Step-growth PolymerizationSecondary AminePolyamide, Polyurea3-Bromobenzyl
PolycondensationBromo GroupPolyaryleneN-propylaniline derivative
Post-polymerization ModificationBromo GroupFunctionalized PolyamideVaries based on modification

Detailed research into analogous compounds suggests that the incorporation of halogenated benzyl groups can significantly influence the properties of the resulting polymers, including their thermal stability, refractive index, and flame retardancy. The specific placement of the bromo group at the meta position in this compound would also be expected to impact the regiochemistry of polymerization and the final polymer architecture.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs typically requires a head group that chemisorbs to the substrate, a spacer or alkyl chain, and a terminal functional group that dictates the surface properties. While this compound does not possess a traditional thiol or silane (B1218182) head group for direct assembly on gold or silica (B1680970) surfaces, its structure offers theoretical pathways for its use as a precursor in multi-step SAM formation.

Theoretically, a substrate could first be functionalized with a layer of molecules that are reactive towards the bromo or amine group of this compound. For instance, a surface modified with carboxylic acid groups could react with the amine to form an amide bond, thereby tethering the molecule to the surface. Conversely, a surface functionalized with nucleophiles could displace the bromide via nucleophilic substitution.

Once anchored, the exposed functional group of the this compound layer (either the amine or the bromobenzyl group) would define the new surface chemistry. This new surface could then be used for further chemical modifications, allowing for the construction of complex, multilayered architectures. The orientation and packing density of the molecules in the SAM would be influenced by intermolecular interactions, such as van der Waals forces between the propyl chains and aromatic rings, as well as hydrogen bonding involving the amine hydrochloride.

Table 2: Theoretical Approaches for SAM Formation Using this compound as a Precursor

Substrate FunctionalizationReactive Group on PrecursorLinkage to SurfaceExposed Functional Group
Carboxylic AcidSecondary AmineAmide Bond3-Bromobenzyl
Nucleophile (e.g., Thiolate)Bromo GroupThioether BondN-propylaniline derivative

The presence of the bromine atom in the monolayer could also be exploited for creating patterns on the surface using techniques like electron beam lithography, where electron exposure can induce cleavage of the carbon-bromine bond, leading to localized reactions. nih.gov

The formation of supramolecular gels and liquid crystals is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound contains several features that could theoretically promote the self-assembly required for the formation of such soft materials.

The secondary amine hydrochloride is a key functional group capable of forming strong directional hydrogen bonds. In a suitable solvent, these interactions could lead to the formation of one-dimensional fibrillar networks, which are the hallmark of supramolecular gels. The entanglement of these fibers can trap solvent molecules, resulting in the formation of a gel. The aromatic bromobenzyl group can participate in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between the hydrogen bonding of the ammonium (B1175870) group and the aromatic interactions could lead to the formation of well-defined, ordered aggregates.

The theoretical design of gelators and liquid crystals based on this scaffold would involve a careful balance of intermolecular forces to achieve the desired self-assembly behavior.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeParticipating Molecular FeatureRole in Self-Assembly
Hydrogen BondingSecondary Amine HydrochlorideDirectional assembly into fibers
π-π StackingBromobenzyl Aromatic RingStabilization of aggregates
Van der Waals ForcesPropyl Chain and Benzyl GroupClose packing of molecules

Advanced Analytical Method Development for Purity and Characterization

Chromatographic Methods

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities for complex mixtures. The development of robust chromatographic methods is essential for determining the purity of N-(3-Bromobenzyl)-1-propanamine hydrochloride and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose due to its versatility and applicability to a wide range of polar and non-polar analytes. ijper.orgsciencepublishinggroup.com

Method development involves a systematic optimization of several key parameters to achieve adequate separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products. The primary goal is to obtain a chromatogram with sharp, symmetrical peaks and baseline resolution for all components of interest. nih.gov

Key steps in method development include:

Column Selection: A C18 (octadecylsilane) column is a common starting point, offering excellent hydrophobic retention for the benzyl (B1604629) and propyl groups of the molecule.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. nih.gov The pH of the buffer is critical for controlling the ionization state of the amine, thereby affecting its retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute impurities with a wide range of polarities.

Detector Selection: A UV detector is typically used, with the detection wavelength set at an absorbance maximum for the bromobenzyl chromophore (commonly around 220-270 nm) to ensure high sensitivity.

Validation: The final method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. sciencepublishinggroup.com Validation includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Interactive Table 7.1.1: Illustrative HPLC Method Parameters Use the filter options to sort data by parameter or value.

ParameterValue/ConditionPurpose
Instrument HPLC System with UV DetectorQuantitative Analysis
Column C18, 250 mm x 4.6 mm, 5 µmStationary phase for separation
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH 9.0Aqueous component, controls ionization
Mobile Phase B Acetonitrile:Methanol (B129727) (50:50 v/v)Organic modifier, controls elution strength
Elution Mode GradientTo separate compounds with varying polarities
Flow Rate 1.0 mL/minControls retention time and resolution
Column Temp. 30 °CEnsures reproducible retention times
Detection UV at 265 nmQuantifies the analyte and impurities
Injection Vol. 10 µLVolume of sample introduced for analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents must be controlled as they offer no therapeutic benefit and can be harmful. thermofisher.com Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the standard technique for identifying and quantifying these volatile organic impurities, as outlined in pharmacopeial methods like USP <467>. thermofisher.comthermofisher.cn

Headspace GC-MS is the preferred approach. thermofisher.com In this technique, a sample of the drug substance is dissolved in a suitable high-boiling solvent (e.g., DMSO), sealed in a vial, and heated. This causes the volatile residual solvents to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC system. This sample introduction method prevents non-volatile matrix components from contaminating the GC system. ptfarm.pl

The GC separates the various volatile compounds based on their boiling points and interaction with the stationary phase. gcms.cz The MS detector then fragments the eluting molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound, which allows for unambiguous identification and quantification. thermofisher.comorientjchem.org The method can detect and quantify solvents from different toxicity classes (Class 1, 2, and 3) that may have been used in the synthesis. thermofisher.comgcms.cz

Interactive Table 7.1.2: Typical Headspace GC-MS Parameters for Residual Solvent Analysis Use the filter options to sort data by parameter or value.

ParameterValue/ConditionPurpose
Instrument Headspace Sampler with GC-MS SystemAnalysis of volatile compounds
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmStationary phase optimized for solvent separation
Carrier Gas Helium, 1.2 mL/min (constant flow)Mobile phase for GC
Oven Program 40 °C (hold 10 min), ramp to 240 °C at 15 °C/minSeparates solvents based on boiling point
Injector Temp. 200 °CEnsures rapid volatilization of analytes
MS Ion Source Electron Ionization (EI) at 70 eVFragments molecules for mass analysis
MS Mode Scan (m/z 35-300) or SIMFull scan for identification, SIM for quantification
Headspace Temp. 85 °CTo drive volatile solvents into the headspace
Sample Solvent Dimethyl sulfoxide (B87167) (DMSO)High-boiling solvent to dissolve the sample

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC-Chiral, GC-Chiral)

This compound possesses a stereocenter, meaning it can exist as two non-superimposable mirror images called enantiomers. Although nitrogen inversion can be rapid in many amines, steric hindrance or specific salt formation can potentially allow for the isolation of stable enantiomers. As different enantiomers of a compound can have distinct pharmacological activities, it is crucial to control the enantiomeric purity. Chiral chromatography is the primary method for separating and quantifying enantiomers. jiangnan.edu.cnnih.gov

Chiral HPLC: This is the most common approach for enantiomeric separation. jiangnan.edu.cn It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly versatile and widely used. nih.gov Method development involves screening various CSPs and mobile phases (often normal-phase, using solvents like hexane (B92381) and isopropanol) to find conditions that provide baseline separation of the two enantiomers. researchgate.net

Chiral GC: For volatile or semi-volatile compounds, chiral GC can be an effective alternative. jiangnan.edu.cn This typically requires derivatization of the amine to create a more volatile and thermally stable derivative before analysis on a GC column with a chiral stationary phase (e.g., based on cyclodextrins). cat-online.com

Interactive Table 7.1.3: Example Chiral HPLC Method Conditions Use the filter options to sort data by parameter or value.

ParameterValue/ConditionPurpose
Instrument HPLC System with UV or PDA DetectorEnantiomeric separation and quantification
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)Chiral stationary phase for recognition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1)Normal-phase elution system
Elution Mode IsocraticConstant mobile phase composition
Flow Rate 0.8 mL/minControls analysis time and resolution
Column Temp. 25 °CAffects separation efficiency and selectivity
Detection UV at 265 nmQuantifies each enantiomer

Supercritical Fluid Chromatography (SFC) for Separation of Challenging Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase. nih.gov It combines some of the best features of both gas and liquid chromatography. twistingmemoirs.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. americanpharmaceuticalreview.com

SFC is particularly advantageous for:

Chiral Separations: SFC is often superior to HPLC for chiral separations, providing faster analysis times and reduced consumption of organic solvents. twistingmemoirs.com

Purification: Its use of CO2, which becomes a gas at ambient pressure, simplifies the isolation of purified fractions, making it an efficient tool for preparative-scale purification. nih.gov

Green Chemistry: SFC significantly reduces the use of organic solvents, aligning with green chemistry principles. twistingmemoirs.comchromservis.bg

In SFC, small amounts of organic modifiers (like methanol or ethanol) are often added to the CO2 to increase the mobile phase's solvating power and fine-tune selectivity. The technique can be used with the same stationary phases as HPLC, including both chiral and achiral columns. americanpharmaceuticalreview.com

Interactive Table 7.1.4: Representative SFC Method Parameters Use the filter options to sort data by parameter or value.

ParameterValue/ConditionPurpose
Instrument Analytical SFC SystemFast and efficient separations
Column Chiral or Achiral (e.g., Diol, 2-Ethylpyridine)Stationary phase for separation
Mobile Phase A Supercritical CO2Primary mobile phase
Mobile Phase B Methanol with 0.2% Triethylamine (B128534)Organic modifier to adjust elution strength
Elution Mode Gradient or IsocraticFor simple or complex mixtures
Flow Rate 3.0 mL/minTypical for analytical SFC
Back Pressure 150 barTo maintain CO2 in a supercritical state
Column Temp. 40 °CInfluences fluid density and selectivity
Detection UV or Mass Spectrometry (MS)Analyte detection and identification

Titrimetric Methods for Hydrochloride Content and Acid-Base Characterization

Titrimetry is a classic, robust, and highly accurate quantitative method for determining the amount of a substance in a sample. For this compound, an acid-base titration is used to determine the exact hydrochloride content and confirm the stoichiometry of the salt.

In this analysis, a precisely weighed sample of the compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol). The solution is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The hydrochloride salt of the amine acts as a weak acid, which is neutralized by the strong base.

The reaction is: [C₁₀H₁₄BrN·HCl] + NaOH → C₁₀H₁₄BrN + NaCl + H₂O

The equivalence point, where all the hydrochloride has been neutralized, can be determined using a colorimetric indicator (like bromothymol blue) or, more accurately, by monitoring the pH of the solution with a pH meter as the titrant is added (potentiometric titration). youtube.com The volume of NaOH solution required to reach the equivalence point is used to calculate the molar amount of hydrochloride in the original sample, thus providing a direct measure of its purity with respect to the salt content.

Interactive Table 7.2: Key Parameters for Titrimetric Analysis Use the filter options to sort data by parameter or value.

ParameterSpecification/ReagentPurpose
Titrant 0.1 M Sodium Hydroxide (NaOH), standardizedStrong base for neutralization
Sample Solvent Deionized Water or Ethanol/Water mixtureTo dissolve the analyte
Endpoint Detection Potentiometric (pH meter) or Indicator (e.g., Bromothymol Blue)To determine the equivalence point of the reaction
Apparatus Class A Burette, Magnetic Stirrer, pH MeterFor accurate dispensing and measurement
Calculation Based on the volume of titrant used to reach the endpointTo determine the percentage of HCl content

Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Onset (from an analytical perspective)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. From an analytical perspective, TGA provides valuable information about the composition and thermal stability of this compound.

When a sample is heated in the TGA instrument, it may lose mass due to processes like desolvation (loss of water or residual solvents) or decomposition. A typical TGA thermogram plots mass percentage against temperature.

Solvent/Water Content: A mass loss observed at temperatures below approximately 150°C usually corresponds to the evaporation of volatile components like absorbed water or residual solvents. The percentage of mass lost in this step can be used to quantify the total volatile content. This technique can be complementary to GC-MS for quantifying total solvent/water content. ptfarm.pl

Decomposition Onset: At higher temperatures, a significant and rapid loss of mass indicates the thermal decomposition of the compound. The temperature at which this rapid mass loss begins is known as the onset of decomposition, which is a key indicator of the compound's thermal stability.

This information is crucial for determining appropriate storage and handling conditions for the drug substance.

Interactive Table 7.3: Interpreting Hypothetical TGA Data Use the filter options to sort data by event or temperature.

Temperature RangeMass Loss (%)Interpretation
30-120 °C 0.4%Loss of residual volatile solvent (e.g., ethanol) or adsorbed water.
120-240 °C NegligibleRange of thermal stability for the anhydrous compound.
> 245 °C > 80% (Rapid)Onset of thermal decomposition of the molecule.

Purity Profiling and Impurity Identification using hyphenated techniques

The comprehensive purity profiling of this compound is achieved by employing hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for detecting, identifying, and quantifying impurities, even at trace levels. rroij.com

The process of impurity profiling involves developing a high-resolution separation method, typically using High-Performance Liquid Chromatography (HPLC), to separate the main compound from any related substances. The eluent from the HPLC is then directed into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the parent compound and any co-eluting impurities, facilitating their identification. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps in the definitive identification of unknown impurities. nih.gov

Potential impurities in this compound can originate from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the active substance, or contamination. For instance, unreacted starting materials such as 3-bromobenzylamine (B82478) or 1-propanamine, and by-products from the reductive amination process are common process-related impurities.

Below is a table summarizing potential impurities and the analytical methods used for their characterization.

Table 1: Potential Impurities in this compound and Analytical Methods

Impurity Name Potential Source Hyphenated Technique for Identification
3-Bromobenzaldehyde (B42254) Starting Material LC-MS, GC-MS
1-Propanamine Starting Material GC-MS
3-Bromobenzylamine Intermediate/Starting Material LC-MS, GC-MS
N,N-di(3-bromobenzyl)-1-propanamine Over-alkylation by-product LC-MS

GC-MS is particularly useful for identifying volatile and thermally stable impurities. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. restek.com This technique is highly sensitive and provides excellent separation for a wide range of compounds. The combination of these hyphenated techniques provides a complete picture of the impurity profile, which is critical for the quality control of this compound. rroij.com

Water Content Determination by Karl Fischer Titration

The determination of water content is a critical parameter in the quality control of pharmaceutical substances, as water can affect stability, crystalline structure, and potency. americanpharmaceuticalreview.com Karl Fischer Titration (KFT) is the preferred method for water determination due to its high accuracy, precision, and selectivity for water. americanpharmaceuticalreview.com The method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. mcckf.com

Both volumetric and coulometric Karl Fischer titration methods can be employed. Volumetric KFT is suitable for samples with higher water content (typically >0.1%), while coulometric KFT is ideal for determining trace amounts of water (ppm levels). americanpharmaceuticalreview.comhiranuma.com

For amine compounds like this compound, special considerations are necessary. Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH of the medium, which can lead to side reactions and inaccurate, often inflated, results. Although N-(3-Bromobenzyl)-1-propanamine is a secondary amine, its hydrochloride salt form mitigates this basicity. However, to ensure accuracy, the pH of the titration medium should be carefully controlled. This can be achieved by using specialized Karl Fischer reagents or by adding a weak acid, such as benzoic acid, to the titration solvent to buffer the medium. hiranuma.com

The procedure involves dissolving a precisely weighed amount of the sample in a suitable anhydrous solvent and titrating it with the Karl Fischer reagent. The endpoint is detected electrometrically.

Below is a table of hypothetical data from a volumetric Karl Fischer titration for the determination of water content in three different batches of this compound.

Table 2: Hypothetical Water Content Data by Volumetric Karl Fischer Titration

Batch Number Sample Weight (g) Titer of KF Reagent (mg/mL) Volume of Titrant (mL) Water Content (% w/w)
Batch A 0.5025 4.98 0.52 0.517
Batch B 0.4998 4.98 0.45 0.448

The results indicate a low and consistent water content across the different batches, which is essential for ensuring the stability and quality of the compound.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Solid State and Solution

The most prominent non-covalent interaction expected for N-(3-Bromobenzyl)-1-propanamine hydrochloride is hydrogen bonding. The protonated secondary ammonium (B1175870) group (R₂NH₂⁺) is an excellent hydrogen bond donor, while the chloride counter-ion (Cl⁻) is an effective hydrogen bond acceptor.

In the solid state, this donor-acceptor pairing is anticipated to be a primary determinant of the crystal packing. The ammonium group can form strong N-H···Cl hydrogen bonds. Depending on the steric influences of the 3-bromobenzyl and propyl groups, these interactions could lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of two hydrogen atoms on the protonated nitrogen allows for the possibility of bifurcated hydrogen bonds or the involvement of other potential acceptor sites, albeit weaker ones.

In solution, particularly in polar protic solvents, the ammonium group will readily form hydrogen bonds with solvent molecules. This solvation shell will influence the compound's solubility and its availability to engage in other non-covalent interactions.

Table 1: Predicted Hydrogen Bond Parameters for this compound in the Solid State

DonorAcceptorTypical Distance (Å)Typical Angle (°)Predicted Motif
N-HCl⁻2.9 - 3.3150 - 180Chains, Sheets, 3D Networks

Note: This data is illustrative and based on typical values for similar ammonium chloride salts in the absence of specific crystallographic data for this compound.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. The strength of this interaction generally increases with the polarizability of the halogen, making bromine a competent halogen bond donor.

Table 2: Potential Halogen Bonding Interactions for this compound

Donor AtomAcceptor AtomInteraction TypePredicted Geometry
BrCl⁻C-Br···Cl⁻Linear

Note: This table represents a theoretical possibility. The existence and nature of halogen bonding would need to be confirmed by experimental methods such as X-ray crystallography.

π-π Stacking Interactions of the Aromatic Ring

The presence of the 3-bromobenzyl group allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the phenyl rings, are a common feature in the crystal structures of aromatic compounds.

The geometry of π-π stacking can vary, with common arrangements including face-to-face (sandwich) and offset or parallel-displaced configurations. The substitution pattern on the aromatic ring can influence the preferred geometry. In the case of this compound, these π-π stacking interactions would likely contribute to the stabilization of the crystal lattice, working in concert with the stronger hydrogen and potential halogen bonds.

Table 3: Characteristics of Potential π-π Stacking in this compound

Interaction TypeTypical Centroid-to-Centroid Distance (Å)Common Geometries
π-π Stacking3.3 - 3.8Offset-stacked, Parallel-displaced

Note: These are generalized parameters for π-π stacking interactions and their specific manifestation in the target compound is hypothetical.

Host-Guest Chemistry Potential and Complexation Studies

The molecular structure of this compound suggests it could act as a guest molecule in host-guest chemistry. The benzyl (B1604629) group is of a suitable size and hydrophobicity to be encapsulated within the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils.

For instance, the aromatic ring could be included within the hydrophobic cavity of a cyclodextrin (B1172386) molecule in an aqueous solution. The binding would be driven by the hydrophobic effect and van der Waals interactions. The ammonium group, being hydrophilic, would likely remain at the rim of the cyclodextrin, interacting with the hydroxyl groups of the host and the surrounding water molecules. Such complexation could alter the physicochemical properties of the compound, such as its solubility.

While no specific complexation studies for this compound are publicly available, the principles of host-guest chemistry strongly suggest its potential for such interactions.

Table 4: Potential Host-Guest Systems for this compound

Potential HostDriving Forces for ComplexationPotential Application
CyclodextrinsHydrophobic effect, van der Waals forcesIncreased aqueous solubility
CalixarenesCation-π interactions, van der Waals forcesMolecular recognition, sensing
CucurbiturilsIon-dipole interactions, hydrophobic effectControlled release, stabilization

Note: This table is speculative and intended to illustrate the potential for host-guest chemistry based on the compound's structure.

Self-Assembly Processes and Ordered Structures

The combination of hydrogen bonding, potential halogen bonding, and π-π stacking interactions provides a framework for the self-assembly of this compound into ordered supramolecular structures. In the solid state, these interactions would direct the molecules to pack in a regular, repeating pattern to form a crystal lattice.

In solution, under specific conditions of concentration and solvent, the amphiphilic nature of the molecule (hydrophobic bromobenzyl group and hydrophilic ammonium hydrochloride) could lead to the formation of micelles or other aggregated structures. The balance of these non-covalent forces would determine the morphology of the resulting self-assembled structures. The study of the self-assembly of such substituted benzylammonium salts is an active area of research, particularly in the context of materials science and crystal engineering. nih.gov

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N-(3-Bromobenzyl)-1-propanamine hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.